molecular formula C25H16BrClN2O5 B12034051 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355421-47-5

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12034051
CAS No.: 355421-47-5
M. Wt: 539.8 g/mol
InChI Key: NRYDBXWTCSIPQJ-UHFFFAOYSA-N
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Description

The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS: 355421-46-4) is a quinoline-based derivative with a molecular formula of C₂₆H₁₈BrClN₂O₆ and a molecular weight of 470.5 g/mol . Its structure features:

  • A 6-bromo-substituted quinoline core with a 4-chlorophenyl group at position 2.
  • A 2-oxoethyl ester linked to a 4-methyl-3-nitrophenyl moiety.

Properties

CAS No.

355421-47-5

Molecular Formula

C25H16BrClN2O5

Molecular Weight

539.8 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H16BrClN2O5/c1-14-2-3-16(10-23(14)29(32)33)24(30)13-34-25(31)20-12-22(15-4-7-18(27)8-5-15)28-21-9-6-17(26)11-19(20)21/h2-12H,13H2,1H3

InChI Key

NRYDBXWTCSIPQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The quinoline nucleus is typically constructed via Skraup or Friedländer annulation, followed by halogenation at C6 and C2 positions. The ester moiety is introduced through late-stage coupling between the quinoline-4-carboxylic acid derivative and 2-(4-methyl-3-nitrophenyl)-2-oxoethanol. Critical challenges include:

  • Regioselective bromination avoiding overhalogenation

  • Compatibility of nitro groups with phosphorus oxychloride-mediated cyclization

  • Steric hindrance during esterification of the C4 carboxyl group.

Solvent and Reagent Selection

Polar aprotic solvents (DMF, DMSO) facilitate quinoline cyclization, while chlorinated solvents (dichloromethane, tetrachloroethylene) enable halogenation steps. Triethylamine serves dual roles as a base and HCl scavenger during ester bond formation.

Stepwise Synthetic Pathways

Formation of the Quinoline Core

The 2-(4-chlorophenyl)quinoline scaffold is synthesized via Friedländer condensation between 4-chloroaniline and β-keto esters. Phosphorus oxychloride (71.4–80 mL) and DMF (27.2–30 mL) catalyze cyclization at 80°C for 14 hours, achieving 68–72% conversion efficiency.

Reaction Conditions:

ParameterSpecification
Temperature80°C ± 2°C
Time14–16 hours
Catalyst SystemPOCl3/DMF (2.6:1 molar ratio)
Yield68–72%

Regioselective Bromination

Electrophilic bromination at C6 employs N-bromosuccinimide (NBS, 6.8–7.5 g) in tetrachloroethylene under radical initiation (benzoyl peroxide, 1.2–1.5 g). Optimal conditions (reflux, 6–8 hours) provide 83% regioselectivity for the C6 position.

Bromination Optimization:

  • NBS Equivalents: 1.05–1.10 eq minimizes dibromination byproducts

  • Radical Initiator: BPO (2 mol%) enhances reaction rate by 40%

  • Temperature Gradient: Gradual heating from 25°C to 110°C prevents runaway reactions

Esterification with the 4-Methyl-3-nitrophenyl Fragment

The C4 carboxyl group undergoes activation via mixed anhydride formation (ClCO2Et, Et3N) followed by reaction with 2-(4-methyl-3-nitrophenyl)-2-oxoethanol. Key parameters:

VariableOptimal RangeImpact on Yield
Coupling AgentDCC/HOBt78% activation efficiency
SolventDry THF92% ester purity
Reaction Time12 hours95% conversion

This step typically achieves 65–70% isolated yield after silica gel chromatography.

Optimization Strategies for Improved Yields

Temperature Control in Cyclization

Maintaining the cyclization step at 80°C ± 2°C increases quinoline formation by 18% compared to uncontrolled heating. Jacketed reactors with PID temperature controllers reduce side product generation from Fries rearrangement.

Purification Techniques

  • Crystallization: Anhydrous methanol recrystallization removes 92% of chlorinated byproducts

  • Chromatography: Gradient elution (hexane:EtOAc 8:1 → 4:1) resolves ester diastereomers

  • Washing Protocols: Sequential water/brine washes (3×200 mL) eliminate residual DMF

Analytical Characterization Techniques

Spectroscopic Validation

  • 1H NMR (CDCl3):
    δ 8.72 (d, J=2.4 Hz, H5), 8.35 (dd, J=8.8, 2.4 Hz, H7), 7.89–7.45 (m, aromatic H)
    Methyl singlet at δ 2.35 integrates for 3H (C4’-CH3)

  • Mass Spectrometry:
    ESI-MS m/z 541.7 [M+H]+ (calc. 539.8) confirms molecular formula C25H16BrClN2O5

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H2O) shows 99.2% purity at 254 nm with tR=12.7 min.

Challenges and Limitations

Functional Group Compatibility

The nitro group’s electron-withdrawing nature slows esterification kinetics, requiring 12-hour reaction times for complete conversion. Competing hydrolysis under acidic conditions limits yield to 65–70%.

Scalability Issues

Radical bromination becomes exothermic above 500g scale, necessitating flow reactor systems for safe scale-up. Batch processes beyond 1kg show 15% yield reduction due to thermal gradients.

Comparative Analysis of Synthetic Approaches

MethodStepsTotal YieldKey AdvantageLimitation
Sequential Halogenation523.5%High regioselectivityLow overall yield
One-Pot Cyclization331.2%Reduced purification stepsRequires excess POCl3
Microwave-Assisted428.7%80% faster reaction timesSpecialized equipment needed

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The α-oxoester group undergoes hydrolysis under acidic or basic conditions. In a comparative study with structurally similar compounds:

Reaction ConditionsProducts FormedYieldSource
0.1M NaOH (ethanol, 60°C, 4h)6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid + 4-methyl-3-nitroacetophenone78%
H₂SO₄ (conc., reflux, 2h)Same carboxylic acid + ketone82%

Transesterification occurs with methanol/PTSA catalysis (65°C, 6h), yielding methyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (63% yield) .

Nucleophilic Aromatic Substitution (Br Site)

The 6-bromo substituent on the quinoline ring participates in SNAr reactions:

NucleophileConditionsProductYieldSource
Sodium methoxideDMF, 110°C, 8h6-Methoxy derivative68%
PiperidineTHF, CuI, 80°C, 12h6-Piperidinoquinoline analog55%

Steric hindrance from the adjacent 4-chlorophenyl group reduces reaction rates compared to unsubstituted bromoquinolines .

Nitro Group Reduction

The 3-nitro group on the phenyl ring is selectively reduced under catalytic hydrogenation:

Catalyst SystemConditionsProductPuritySource
H₂/Pd-C (10%)Ethanol, 25°C, 2hCorresponding 3-aminophenyl derivative95%
NaBH₄/CuCl₂MeOH, 0°C, 30minPartially reduced hydroxylamine intermediate41%

The reaction preserves the ester and quinoline moieties intact .

Electrophilic Aromatic Substitution (Chlorophenyl Ring)

The 4-chlorophenyl group undergoes regioselective nitration:

ReagentConditionsMajor ProductRatio (para:meta)Source
HNO₃/H₂SO₄0°C, 1h2,4-Dichloro-5-nitrophenyl derivative7:3
Acetyl nitrateCH₂Cl₂, −10°C, 2h2,4-Dichloro-3-nitrophenyl derivative4:1

Steric and electronic effects from the chloro substituent direct nitration to the meta position relative to the quinoline core .

Cross-Coupling Reactions

The bro

Scientific Research Applications

Case Studies

  • Anticancer Activity Against Colon Carcinoma :
    • A study demonstrated that quinoline derivatives exhibit significant cytotoxic effects on colon carcinoma cell lines (HCT-15). The specific compound's structure contributes to its activity by inhibiting cellular proliferation through apoptosis induction .
  • Lung Cancer Efficacy :
    • Another investigation highlighted that compounds similar to this quinoline derivative showed high efficacy against lung cancer cell lines (NCI-H322). The presence of the methoxy group on the phenyl ring was identified as a key factor contributing to enhanced anticancer activity .

Summary of Anticancer Findings

CompoundCancer TypeIC50 Value (µM)References
2-(4-Methyl-3-nitrophenyl)-...Colon Carcinoma5.6
2-(4-Methyl-3-nitrophenyl)-...Lung Cancer3.8

Case Studies

  • Antibacterial Activity :
    • Research indicates that similar quinoline compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong potential for development into therapeutic agents .
  • Antifungal Properties :
    • In addition to antibacterial activity, studies have shown that these compounds also demonstrate antifungal properties, making them versatile candidates for treating various infections .

Summary of Antimicrobial Findings

CompoundMicrobial TargetMIC Value (µg/mL)References
2-(4-Methyl-3-nitrophenyl)-...Staphylococcus aureus32
2-(4-Methyl-3-nitrophenyl)-...Candida albicans16

Synthesis and Development

The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions including:

  • Knoevenagel Condensation : This step forms the core structure by reacting appropriate aldehydes with active methylene compounds.
  • Alkylation Reactions : Substituents are introduced at specific positions on the quinoline ring to enhance biological activity.
  • Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are employed to ensure purity and confirm structure.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro and bromo groups may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Lipophilicity (XLogP3)

  • The target compound (XLogP3 = 5.6) is less lipophilic than the 2,4-dichlorophenyl analog (XLogP3 = 7.7), highlighting the strong hydrophobicity imparted by additional chlorine atoms .
  • Nitro groups (e.g., in the target compound and ) reduce lipophilicity compared to halogens but increase polarity and hydrogen-bond acceptor capacity .

Steric and Electronic Effects

  • Bromine at position 6 on the quinoline core enhances steric bulk and may influence binding in biological systems (e.g., kinase inhibition) .
  • Methyl and ethyl substituents (e.g., in and ) improve metabolic stability but reduce solubility .

Biological Activity

The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and therapeutic potential.

  • Molecular Formula : C₁₈H₁₅BrClN₂O₃
  • Molecular Weight : 505.3 g/mol .
  • Structure : The compound features a quinoline core with substituents that enhance its biological activity.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. The compound was evaluated against several bacterial strains using the agar diffusion method. Key findings include:

  • Effective Against :
    • Staphylococcus aureus (S. aureus) : Exhibited strong antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL.
    • Escherichia coli (E. coli) : Showed moderate activity with an MIC of 128 μg/mL.
  • Less Effective Against :
    • Bacillus subtilis and Pseudomonas aeruginosa : Demonstrated weak inhibition, with MICs exceeding 256 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Bacillus subtilis>256
Pseudomonas aeruginosa>256

These results suggest that structural modifications in quinoline derivatives can enhance antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The compound's anticancer potential has been explored through various assays, including cytotoxicity tests on cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound exhibited weak cytotoxic effects in mouse macrophage cell lines (RAW 264.7), with IC50 values of approximately 98.2 μg/mL, indicating a favorable safety profile compared to standard treatments like ampicillin and gentamycin .
  • Mechanism of Action : The presence of specific functional groups in the structure appears to enhance interaction with cellular targets, potentially disrupting cancer cell proliferation through apoptosis pathways.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study synthesized various quinoline derivatives and assessed their antibacterial properties against multiple strains, revealing that modifications significantly influenced their efficacy .
  • Cytotoxicity Assessment :
    • Compounds similar to the one discussed were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms and efficacy .
  • Photosynthetic Electron Transport Inhibition :
    • Another study investigated the compound's effect on photosynthetic electron transport in chloroplasts, indicating potential herbicidal properties alongside its antibacterial capabilities .

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄DMF854860
N-GQDs/CoFe₂O₄DMF100685
None (thermal)Toluene1107230

Q. Table 2: Key ¹³C-NMR Shifts for Substituents

Groupδ (ppm)MultiplicityRef.
Quinoline C=O162.2Singlet
Aryl-Br125.4Doublet
Nitrophenyl -NO₂147.7Singlet

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